

SSR128129E Working Concentration Range

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Compound Focus: SSR128129E

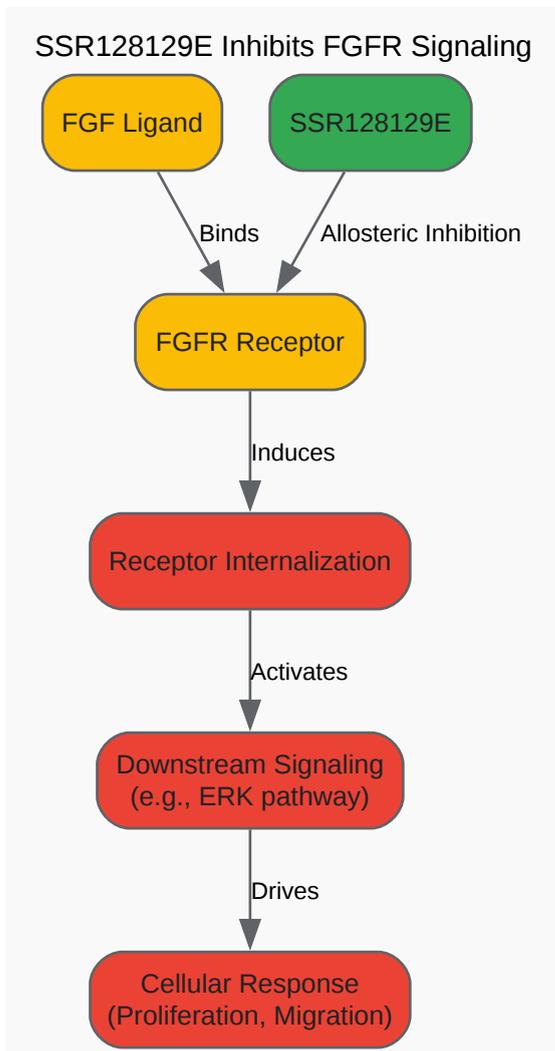
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The table below summarizes the working concentrations for **SSR128129E** from research data.

Application / Assay Type	Cell Lines / Models	Working Concentration	Key Findings / IC50 Values
In Vitro: Enzymatic Assay	FGFR1	IC50: 1.9 µM [1] [2] [3]	Direct FGFR1 inhibition; no activity on other related RTKs [2].
In Vitro: Cell Proliferation	Porcine Aortic Endothelial (PAE) cells	IC50: 31 nM [2]	Inhibition of FGF2-induced proliferation [2].
In Vitro: Cell Migration	Porcine Aortic Endothelial (PAE) cells	IC50: 15.2 nM [2]	Inhibition of FGF2-induced migration [2].
In Vitro: General Cell Assays	Various (e.g., mPanc02, HUVEC, PAE-hFGFR1)	~100 nM [2]	Multi-FGFR inhibitor; blocks proliferation/migration in multiple lines [2] [4].
In Vivo: Animal Models	Mice (arthritis, various tumor models)	30 mg/kg [2] [3]	Oral administration; inhibited primary tumor growth, metastasis, angiogenesis, and inflammation [2] [3].

The signaling pathway and experimental context for these concentrations can be visualized as follows:



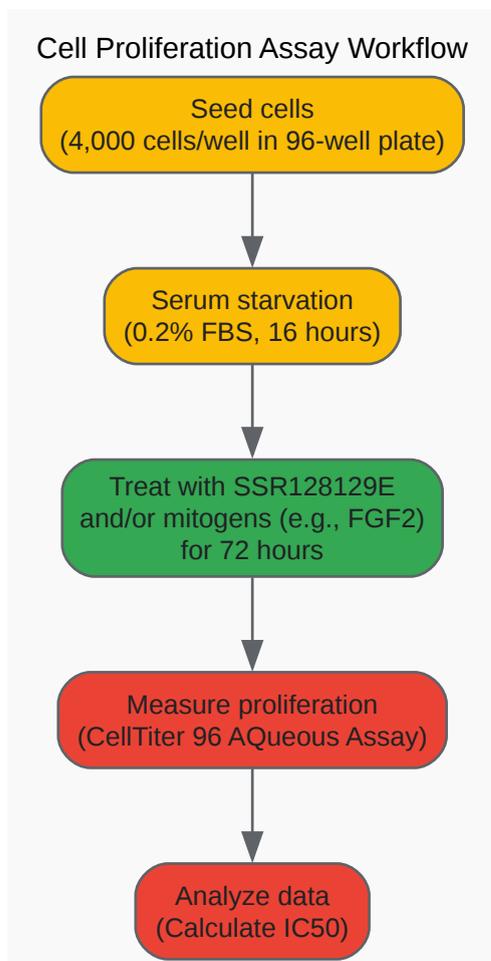
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Experimental Protocols

Here are detailed methodologies for key experiments using **SSR128129E**.

Cell Proliferation Assay (from [2])

This protocol is used to determine the anti-proliferative effects of **SSR128129E**, with an example IC_{50} of 31 nM in endothelial cells.



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- **Cell Preparation:** Use exponentially growing cells. Seed cells at a density of **4,000 cells/well** in a 96-well microplate.
- **Starvation:** Starve cells for **16 hours** in medium containing **0.2% FBS** to synchronize the cell cycle.
- **Treatment:** Expose cells to mitogens (e.g., FGF2) and/or a dilution series of **SSR128129E** for **72 hours**.
- **Proliferation Measurement:** Assess cell proliferation using a commercial assay kit like the **CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS)** according to the manufacturer's instructions.
- **Controls:** Use medium with **10% FBS** as a positive control for proliferation and vehicle-only as a negative control.

In Vivo Administration (from [2] [3])

This protocol describes how **SSR128129E** is administered to mouse models, at a dose of 30 mg/kg, to achieve efficacy.

- **Formulation:** The compound is typically prepared as a suspension in **0.6% methylcellulose** for oral gavage [3].
- **Dosing:** Administer **30 mg/kg SSR128129E** orally every day.
- **Experimental Timeline:** In tumor models, treatment often starts a few days after tumor cell inoculation (e.g., day 3 or 5) and continues until the end of the experiment (e.g., day 21) [2] [3].

Important Technical Notes

- **Allosteric Mechanism:** **SSR128129E** is an **allosteric inhibitor** that binds to the extracellular domain of FGFR, inducing a conformational change without competing with FGF for binding [5]. This unique mechanism can explain the significant difference between its enzymatic (μM) and cellular (nM) IC_{50} values.
- **Solubility and Storage:**
 - **In vitro stock:** Can be dissolved in DMSO at up to **69 mg/mL (199.24 mM)** [2] [3]. Always use fresh DMSO as it is moisture-absorbing.
 - **In vivo formulation:** One validated formulation is a clear solution of **5% DMSO + 40% PEG300 + 5% Tween 80 + 50% saline** [2]. Add co-solvents sequentially and mix well after each addition.
 - **Storage:** Store the powder at **-20°C** for long-term stability. Prepared stock solutions in DMSO are best used immediately or stored at **-80°C** for up to 6 months [3].

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